2'-Bromo-6'-chloro-2,2,2-trifluoroacetophenone
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Overview
Description
2’-Bromo-6’-chloro-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C8H3BrClF3O and a molecular weight of 287.46 g/mol . It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an acetophenone core. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-6’-chloro-2,2,2-trifluoroacetophenone typically involves the halogenation of 2,2,2-trifluoroacetophenone. One common method is the bromination and chlorination of 2,2,2-trifluoroacetophenone using bromine and chlorine reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective introduction of bromine and chlorine atoms at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of 2’-Bromo-6’-chloro-2,2,2-trifluoroacetophenone involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product . The use of automated systems and stringent quality control measures ensures the consistency and reliability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-6’-chloro-2,2,2-trifluoroacetophenone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions . The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative .
Scientific Research Applications
2’-Bromo-6’-chloro-2,2,2-trifluoroacetophenone is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2’-Bromo-6’-chloro-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s binding affinity and specificity for these targets . The pathways involved in its action include inhibition of enzyme activity and modulation of receptor signaling, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4’-Bromo-2,2,2-trifluoroacetophenone: Similar in structure but with the bromine atom at the para position.
2-Bromo-6-chlorotoluene: Similar halogenation pattern but with a methyl group instead of the trifluoromethyl group.
2-Chloro-6-bromobenzaldehyde: Similar halogenation pattern but with an aldehyde group instead of the acetophenone group.
Uniqueness
2’-Bromo-6’-chloro-2,2,2-trifluoroacetophenone is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethyl group on the acetophenone core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications .
Properties
IUPAC Name |
1-(2-bromo-6-chlorophenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDVGQSZJCOUMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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